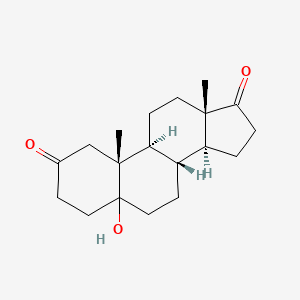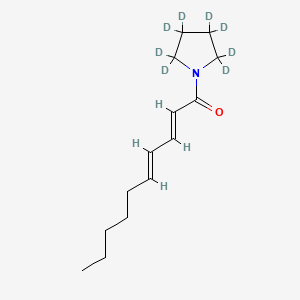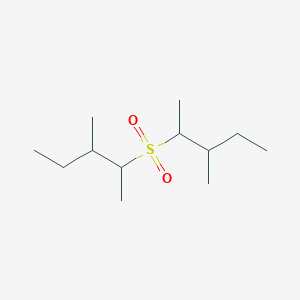
1-Bromo-2,4,6-tris(2,2-dimethylpropyl)-3-iodo-5-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2,4,6-tris(2,2-dimethylpropyl)-3-iodo-5-nitrobenzene is a complex organic compound characterized by the presence of bromine, iodine, and nitro functional groups attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-Bromo-2,4,6-tris(2,2-dimethylpropyl)-3-iodo-5-nitrobenzene typically involves multi-step organic reactions. The process begins with the nitration of a suitable benzene derivative to introduce the nitro group. Subsequent bromination and iodination steps are carried out under controlled conditions to ensure selective substitution at the desired positions on the benzene ring. Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
1-Bromo-2,4,6-tris(2,2-dimethylpropyl)-3-iodo-5-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common reagents and conditions used in these reactions include halogenating agents, reducing agents like hydrogen gas, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2,4,6-tris(2,2-dimethylpropyl)-3-iodo-5-nitrobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.
Industry: It may be used in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Bromo-2,4,6-tris(2,2-dimethylpropyl)-3-iodo-5-nitrobenzene involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to participate in various chemical pathways, potentially affecting biological systems at the molecular level. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Bromo-2,4,6-tris(2,2-dimethylpropyl)-3-iodo-5-nitrobenzene include other halogenated nitrobenzenes and substituted benzene derivatives. What sets this compound apart is the unique combination of bromine, iodine, and nitro groups, which confer distinct chemical properties and reactivity. Examples of similar compounds include:
- 1,3-Dibromo-2,4,6-tris(2,2-dimethylpropyl)-5-nitrobenzene
- 1-Iodo-2,4,6-tris(2,2-dimethylpropyl)-3-nitrobenzene
These compounds share structural similarities but differ in their specific functional groups and substitution patterns, leading to variations in their chemical behavior and applications.
Eigenschaften
CAS-Nummer |
40572-26-7 |
|---|---|
Molekularformel |
C21H33BrINO2 |
Molekulargewicht |
538.3 g/mol |
IUPAC-Name |
1-bromo-2,4,6-tris(2,2-dimethylpropyl)-3-iodo-5-nitrobenzene |
InChI |
InChI=1S/C21H33BrINO2/c1-19(2,3)10-13-16(22)14(11-20(4,5)6)18(24(25)26)15(17(13)23)12-21(7,8)9/h10-12H2,1-9H3 |
InChI-Schlüssel |
OHAJKVKECPDHMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC1=C(C(=C(C(=C1Br)CC(C)(C)C)I)CC(C)(C)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Ethylcarbamoylamino)-2-oxoethyl] 3-(2,4-dimethylphenyl)-1-phenylpyrazole-4-carboxylate](/img/structure/B13825825.png)
![dicyclohexylazanium;(2R)-3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13825828.png)

![[3,5-Bis(trifluoromethyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13825836.png)
![2,4-dichloro-N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]benzamide](/img/structure/B13825837.png)
![Tetradecahydrocyclododeca[c]furan](/img/structure/B13825840.png)
![(1R,2R)-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenoxy]propane-1,3-diol](/img/structure/B13825844.png)
![2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride](/img/structure/B13825850.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(Z)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B13825854.png)
![(2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-hydroxyphosphoryl]amino]propanoic acid](/img/structure/B13825856.png)

![N-(2-methoxyethyl)[1,2,4]triazolo[3,4-a]phthalazin-6-amine](/img/structure/B13825876.png)


